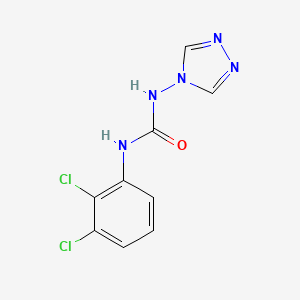
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide, also known as EPM, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPM belongs to the class of N-aryloxyalkylamides, which are known to possess analgesic, anti-inflammatory, and anti-convulsant properties.
Wissenschaftliche Forschungsanwendungen
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been extensively studied in various scientific research applications, including its analgesic, anti-inflammatory, and anti-convulsant properties. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Additionally, N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have anti-convulsant effects in animal models of epilepsy.
Wirkmechanismus
The mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to inhibit the release of glutamate, substance P, and calcitonin gene-related peptide, which are all involved in pain transmission. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated sodium channels, and the reduction of oxidative stress. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide in lab experiments is its relatively low toxicity and high solubility in water. N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is also stable under a wide range of pH and temperature conditions, making it suitable for use in a variety of experimental settings. However, one limitation of using N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is its relatively low potency compared to other analgesic and anti-inflammatory drugs, which may limit its effectiveness in certain experimental models.
Zukünftige Richtungen
There are many potential future directions for N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide research, including the development of more potent analogs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other disease models. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide and to determine its safety and efficacy in human clinical trials.
Synthesemethoden
The synthesis of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide involves the reaction between 2-methylphenol and 3-ethylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with chloroacetic acid to form N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide. The yield of N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide is around 60-70%, and the purity can be increased through recrystallization.
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-8-6-9-15(11-14)18-17(19)12-20-16-10-5-4-7-13(16)2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROVDJGHJLUHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)


![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5694655.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)


![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)
